Iodomethyl 2-ethylbutanoate
Description
Significance of Halogenated Esters as Synthetic Intermediates
Halogenated esters, particularly α-haloesters, are a cornerstone of modern organic synthesis. Their importance stems from the presence of two key functional groups: the ester and the carbon-halogen bond. This dual functionality allows for a wide range of chemical transformations. The electron-withdrawing nature of the ester group activates the adjacent carbon-halogen bond, making the halogen an excellent leaving group in nucleophilic substitution reactions. wikipedia.org Consequently, α-haloesters are powerful alkylating agents, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental process in the construction of more complex molecular architectures. wikipedia.org
Overview of the α-Haloester Chemical Class
α-Haloesters are organic compounds characterized by the general structure R-CH(X)-COOR', where 'X' represents a halogen atom (F, Cl, Br, I) situated on the carbon alpha to the ester's carbonyl group. wikipedia.org This specific arrangement dictates their chemical behavior. They are typically prepared through the halogenation of carboxylic acids or their corresponding esters, such as in the Hell-Volhard-Zelinsky reaction, or via the reaction of an acid with a halogenating agent. wikipedia.org Their reactivity makes them essential precursors for a variety of important chemical reactions, including the Darzens glycidic ester condensation, the Reformatsky reaction to form β-hydroxy esters, and the Blaise reaction with nitriles. wikipedia.orgiitk.ac.innumberanalytics.comorganic-chemistry.org
Specific Context of Iodomethyl 2-ethylbutanoate within α-Haloester Chemistry
This compound falls into the sub-category of α-iodoesters. Within the halogens, iodine is the largest and most polarizable, making the carbon-iodine bond the weakest and most reactive among the α-haloesters. This enhanced reactivity makes iodomethyl esters particularly potent alkylating agents. researchgate.net this compound, with the chemical formula C₇H₁₃IO₂, serves as a reagent to introduce the 2-ethylbutanoyloxymethyl group onto various nucleophilic substrates. researchgate.netnih.gov This moiety can act as a prodrug linker or a building block in more complex syntheses.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
iodomethyl 2-ethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-3-6(4-2)7(9)10-5-8/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOCYJPHRZCXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634269 | |
| Record name | Iodomethyl 2-ethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83141-96-2 | |
| Record name | Iodomethyl 2-ethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Manufacturing of Iodomethyl 2 Ethylbutanoate
The synthesis of iodomethyl 2-ethylbutanoate, like other acyloxymethyl iodides, typically involves the reaction of a carboxylate salt with an iodomethylating agent. A common and efficient method is a variation of the Finkelstein reaction, where a more readily available chloromethyl or bromomethyl ester is converted to the corresponding iodomethyl ester.
A general synthetic route involves the reaction of the sodium or a quaternary ammonium (B1175870) salt of 2-ethylbutanoic acid with diiodomethane (B129776). Alternatively, chloromethyl 2-ethylbutanoate can be treated with an iodide salt, such as sodium iodide or lithium iodide, in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). The greater nucleophilicity of the iodide ion and the precipitation of the resulting sodium chloride drive the equilibrium towards the formation of the desired this compound.
Another established method for preparing similar chloromethyl esters, which can be precursors to the iodo derivative, involves the reaction of a tetrabutylammonium (B224687) carboxylate salt with chloromethyl chlorosulfate. unishivaji.ac.in This highlights the use of phase-transfer catalysts to facilitate the reaction between the carboxylate salt and the halogenating agent. unishivaji.ac.ingoogleapis.com
The reaction mechanism is a classic bimolecular nucleophilic substitution (SN2) pathway. The carboxylate anion attacks the electrophilic carbon of the halomethyl group, displacing the halide or another leaving group to form the new ester C-O bond.
Reactivity and Chemical Transformations of Iodomethyl 2 Ethylbutanoate
Nucleophilic Substitution Reactions at the Iodomethyl Moiety
The iodomethyl group is an excellent electrophile for nucleophilic substitution reactions. The iodine atom is a superb leaving group due to its large size and the relative stability of the iodide anion (I⁻). Consequently, the primary carbon atom is susceptible to attack by a wide range of nucleophiles, typically through an Sₙ2 mechanism. youtube.com
Iodomethyl 2-ethylbutanoate readily reacts with various heteroatom-centered nucleophiles, leading to the formation of new carbon-heteroatom bonds. researchgate.net This process allows for the introduction of diverse functional groups onto the methyl ester framework. The reaction involves the direct displacement of the iodide ion by the incoming nucleophile. arkat-usa.org
Oxygen Nucleophiles: Alkoxides (RO⁻), phenoxides (ArO⁻), and carboxylates (R'COO⁻) serve as effective oxygen nucleophiles. researchgate.netlibretexts.org For instance, reaction with a sodium alkoxide would yield an alkoxymethyl 2-ethylbutanoate ether. Similarly, phenoxides produce aryloxymethyl esters, and carboxylates lead to the formation of acyloxymethyl esters. researchgate.netarkat-usa.org
Nitrogen Nucleophiles: Amines and related nitrogen-containing compounds can act as nucleophiles to form aminomethyl derivatives. unicam.itacs.org Primary and secondary amines, for example, can displace the iodide to yield the corresponding secondary and tertiary aminomethyl esters, respectively. cas.cn
Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiolates (RS⁻), are particularly potent in Sₙ2 reactions due to their high polarizability. masterorganicchemistry.com The reaction of this compound with a thiolate anion efficiently produces an alkylthiomethyl 2-ethylbutanoate, also known as a sulfide. masterorganicchemistry.comlibretexts.org
The table below summarizes the expected products from the reaction of this compound with various heteroatom nucleophiles.
| Nucleophile Type | Example Nucleophile | Reagent Example | Product Class |
| Oxygen | Alkoxide | Sodium Methoxide (NaOCH₃) | Alkoxymethyl Ester |
| Oxygen | Phenoxide | Sodium Phenoxide (NaOPh) | Aryloxymethyl Ester |
| Oxygen | Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | Acyloxymethyl Ester |
| Nitrogen | Amine | Diethylamine ((CH₃CH₂)₂NH) | Aminomethyl Ester |
| Sulfur | Thiolate | Sodium Ethanethiolate (NaSCH₂CH₃) | Alkylthiomethyl Ester (Sulfide) |
This table is generated based on established principles of nucleophilic substitution reactions. researchgate.netarkat-usa.orglibretexts.org
A significant application of the nucleophilic substitution reactivity of this compound is in the synthesis of other, more complex esters. libretexts.orgchemguide.co.uk When a carboxylate anion (R'COO⁻) is used as the nucleophile, the reaction results in the formation of a new ester linkage at the methyl position.
The general reaction is as follows: CH₃CH₂CH(CH₂CH₃)C(=O)OCH₂I + R'COONa → CH₃CH₂CH(CH₂CH₃)C(=O)OCH₂OC(=O)R' + NaI
This transformation is a type of O-alkylation of the carboxylate and effectively creates an acyloxymethyl ester. These products are useful as they can function as prodrugs or as intermediates in further synthetic steps. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate salt.
The nucleophilic substitution reactions at the primary carbon of the iodomethyl group proceed via a bimolecular (Sₙ2) mechanism. youtube.com A defining characteristic of the Sₙ2 reaction is the inversion of stereochemistry at the electrophilic carbon center. vanderbilt.edu This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). researchgate.net
However, this compound is an achiral molecule as it does not possess any stereocenters. nih.gov The carbon atom of the iodomethyl group is not a stereocenter. Therefore, while the reaction proceeds with a defined stereochemical pathway (inversion of configuration), the starting material and the resulting product are achiral, and thus no change in optical activity is observed. The concept remains fundamentally important, as the use of a chiral nucleophile could lead to the formation of diastereomeric products.
Radical Reactions Involving the Iodomethyl Group
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to initiate radical reactions.
The homolytic cleavage of the C-I bond in this compound generates an acyloxymethyl radical and an iodine radical. This process can be initiated by heat or, more commonly, by photochemical methods (UV light) or the use of a radical initiator. oup.com Sulfonium salts have also been identified as a source for generating alkyl radicals. nih.gov
The generated radical species is represented as: CH₃CH₂CH(CH₂CH₃)C(=O)OCH₂•
This acyloxymethyl radical is a reactive intermediate that can participate in a variety of subsequent chemical transformations. epo.org
Once formed, the acyloxymethyl radical can undergo addition reactions, particularly with unsaturated compounds like alkenes. libretexts.org In a typical radical addition mechanism, the radical adds to the carbon-carbon double bond of an alkene. rsc.org This addition preferentially occurs at the less substituted carbon of the double bond to generate a new, more stable (secondary or tertiary) carbon-centered radical. libretexts.orgnih.gov
Metal-Mediated Radical Transformations
Metal-mediated radical reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. These processes often involve the generation of radicals from organic halides through interaction with a transition metal complex. A key example is Atom Transfer Radical Addition (ATRA), where a metal complex reversibly transfers a halogen atom to generate a radical intermediate. cmu.edu This process is mechanistically related to Atom Transfer Radical Polymerization (ATRP). cmu.edu
The general mechanism for metal-mediated radical formation involves a one-electron transfer, often from a low-valent metal complex to the organic halide, resulting in the homolytic cleavage of the carbon-halogen bond. academie-sciences.fr The strength of the metal-carbon bond formed and the stability of the resulting radical are crucial factors in these transformations. academie-sciences.fr
While specific studies detailing the metal-mediated radical transformations of this compound are not extensively documented in the provided search results, its structure as an alkyl iodide makes it a suitable candidate for such reactions. researchgate.netelectronicsandbooks.com Alkyl iodides are frequently used as initiators or dormant species in these transformations due to the relative weakness of the carbon-iodine bond, which facilitates radical generation. cmu.edubeilstein-journals.org The process can be initiated by various stimuli, including thermal or photochemical methods, in the presence of a suitable metal catalyst. academie-sciences.fr In these reactions, the this compound would be expected to generate a 2-ethylbutanoyloxymethyl radical, which could then engage in subsequent addition or coupling reactions. uba.ar
Organometallic Chemistry and Reformatsky-Type Reactions
Formation and Reactivity of (Iodomethyl)zinc Reagents
The reaction of α-halo esters with metallic zinc is the cornerstone of the Reformatsky reaction, producing a specific type of organozinc reagent known as a Reformatsky enolate. wikipedia.org This process involves the oxidative addition of zinc metal into the carbon-halogen bond of the ester. wikipedia.orgthermofisher.com
In the case of this compound, the presence of the iodo-substituent on the methyl group attached to the ester oxygen (an α-iodo ether system) allows for the formation of an organozinc reagent. By analogy with the classical Reformatsky reaction, treating this compound with zinc dust would lead to the insertion of zinc into the highly reactive carbon-iodine bond. beilstein-journals.orgwikipedia.org This generates a (2-ethylbutanoyloxymethyl)zinc iodide reagent.
These organozinc reagents are generally less reactive and less basic than Grignard reagents or organolithium compounds, which prevents them from reacting with the ester functionality of other molecules. wikipedia.org The reactivity of these zinc carbenoids can be tuned by altering the ligands on the zinc atom, which affects their electronic and steric properties. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The use of activated zinc, such as a zinc-copper couple, can facilitate the formation of the organometallic species. wikipedia.orgnih.gov
Condensation Reactions with Carbonyl Compounds
A primary application of Reformatsky reagents is their condensation with carbonyl compounds, such as aldehydes and ketones, to form β-hydroxy esters. wikipedia.orgresearchgate.net The (2-ethylbutanoyloxymethyl)zinc iodide reagent, formed as described previously, can participate in such reactions.
The mechanism involves the nucleophilic addition of the organozinc reagent to the electrophilic carbonyl carbon of an aldehyde or ketone. vanderbilt.edu This addition proceeds through a six-membered chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. wikipedia.org Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester product. wikipedia.orglibretexts.org
This reaction is a powerful method for carbon-carbon bond formation under relatively neutral conditions and demonstrates broad functional group tolerance. researchgate.nettcichemicals.com
Table 1: General Scheme for Reformatsky-Type Condensation
| Reactant 1 | Reactant 2 | Reagents | Product |
| This compound | Aldehyde or Ketone (R¹R²C=O) | 1. Zn dust2. H₃O⁺ workup | β-Hydroxy ester |
Cyclopropanation Reactions Utilizing Iodomethyl Derivatives
Iodomethyl derivatives are key reagents in cyclopropanation reactions, most notably the Simmons-Smith reaction. wikipedia.orgchemistrylearner.com This reaction typically uses a carbenoid, specifically (iodomethyl)zinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. nih.govlibretexts.org This carbenoid then reacts with an alkene to form a cyclopropane (B1198618) ring in a stereospecific manner, meaning the geometry of the alkene is preserved in the cyclopropane product. wikipedia.orgchemistrylearner.com
Functionalized iodomethyl compounds, including esters like this compound, can be utilized in modified Simmons-Smith reactions. researchgate.net The reaction of this compound with a zinc-copper couple or diethylzinc (B1219324) (the Furukawa modification) would generate a functionalized zinc carbenoid, (2-ethylbutanoyloxymethyl)zinc iodide. researchgate.nettcichemicals.com This species can then transfer a CH(OC(O)CH(CH₂)₂CH₃) group to an alkene.
The reaction is believed to proceed via a concerted "butterfly" transition state, where the methylene (B1212753) group is delivered to the double bond simultaneously. chemistrylearner.com The electrophilic nature of the metal carbenoid means that electron-rich alkenes tend to react more rapidly. researchgate.net The presence of directing groups, such as hydroxyl groups on the alkene, can influence the stereochemical outcome of the addition. organic-chemistry.org
Table 2: General Scheme for Cyclopropanation
| Reactant 1 | Reactant 2 | Reagents | Product |
| This compound | Alkene | Zn(Cu) or Et₂Zn | Functionalized Cyclopropane |
Ester Hydrolysis and Biotransformation Pathways
Chemical Hydrolysis Mechanisms of the Ester Linkage
The ester linkage in this compound is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of an ester is the reverse of Fischer esterification. libretexts.org The reaction is an equilibrium process that requires heat and an excess of water to proceed towards the products. libretexts.orglibretexts.org
The mechanism involves three key steps:
Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer and Elimination: A proton is transferred from the attacking water molecule to the iodo-methoxy oxygen. This converts the -OCH₂I group into a good leaving group (iodomethanol, HOCH₂I). The leaving group is subsequently eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 2-ethylbutanoic acid.
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a strong base, such as sodium hydroxide (B78521), ester hydrolysis is an irreversible process known as saponification. libretexts.orgmasterorganicchemistry.com The base acts as a reactant rather than a catalyst. libretexts.org
The mechanism proceeds as follows:
Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate.
Elimination of the Alkoxide: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group, in this case, the iodomethoxide ion (⁻OCH₂I). This step forms 2-ethylbutanoic acid.
Deprotonation: The newly formed 2-ethylbutanoic acid is immediately deprotonated by the strongly basic iodomethoxide ion (or another hydroxide ion) in an irreversible acid-base reaction. masterorganicchemistry.com This yields the carboxylate salt (sodium 2-ethylbutanoate) and iodomethanol. An acidic workup is required to convert the carboxylate salt back into the carboxylic acid. masterorganicchemistry.com
Enzymatic Cleavage of Iodomethyl Esters in Chemical Context
The enzymatic cleavage of iodomethyl esters, such as this compound, represents a sophisticated approach in organic synthesis, leveraging the high selectivity of biocatalysts. Hydrolases, particularly esterases and lipases, are the primary enzymes utilized for the cleavage of ester bonds. msu.edu These enzymes are widely employed for their ability to catalyze hydrolysis under mild, environmentally benign conditions, often with high chemo-, regio-, and enantioselectivity. nih.govmdpi.com
The general mechanism for lipase-catalyzed ester hydrolysis involves the formation of an acyl-enzyme intermediate. oup.com In this process, a nucleophilic residue in the enzyme's active site, typically a serine, attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme complex. This complex is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme. Lipases are particularly effective in non-aqueous environments where they can catalyze esterification and transesterification reactions, but in aqueous systems, hydrolysis is the dominant reaction. mdpi.com
For a substrate like this compound, two potential enzymatic pathways can be considered: cleavage at the ester linkage and cleavage of the carbon-iodine bond.
Ester Hydrolysis: Lipases from various sources, such as Candida rugosa (CRL) and Pseudomonas fluorescens (PFL), are known to hydrolyze a wide range of esters. nih.gov The enzymatic hydrolysis of this compound would yield 2-ethylbutanoic acid and iodomethanol. The efficiency of this hydrolysis can be influenced by factors like pH, temperature, and the solvent system. nih.gov For instance, selective monohydrolysis of molecules with multiple ester functions has been achieved by carefully optimizing these conditions. nih.gov
Dehalogenation: A second, highly relevant enzymatic process is dehalogenation, catalyzed by enzymes like haloalkane dehalogenase. pnas.org The established mechanism for this enzyme involves a two-step process. pnas.org Initially, a nucleophilic carboxylate group from an aspartate residue in the active site attacks the carbon atom bearing the halogen (the iodomethyl group). pnas.org This S\textsubscript{N}2 displacement releases the iodide ion and forms a covalent alkyl-enzyme ester intermediate. pnas.org In a subsequent step, this intermediate is hydrolyzed by a water molecule, which is activated by a histidine residue acting as a general base. pnas.org This process would release the corresponding alcohol (hydroxymethyl 2-ethylbutanoate) and regenerate the enzyme.
The table below summarizes the key features of these enzymatic pathways.
| Enzyme Class | Typical Enzyme | Substrate Moiety Attacked | Initial Product | Final Products after Hydrolysis |
| Esterase/Lipase (B570770) | Candida antarctica lipase B (CALB), Candida rugosa lipase (CRL) | Ester carbonyl | Acyl-enzyme intermediate | 2-Ethylbutanoic acid, Iodomethanol |
| Dehalogenase | Haloalkane dehalogenase | Halomethyl carbon | Alkyl-enzyme intermediate | Iodide ion, Hydroxymethyl 2-ethylbutanoate |
Alkylation and Acylation Agent in Complex Molecule Construction
In organic synthesis, the construction of complex molecules often requires the precise addition of specific chemical groups. uva.es this compound serves as a bifunctional reagent capable of participating in both alkylation and acylation reactions. The iodomethyl group (-CH₂I) is a potent alkylating agent because iodine is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a methyl ester-linked moiety onto various nucleophiles.
Simultaneously, the 2-ethylbutanoate portion of the molecule can be transferred in acylation reactions. bath.ac.uk Acylation is a fundamental transformation in organic chemistry for creating amides and esters. bath.ac.uk The reactivity of analogous compounds like chloromethyl 2-ethylbutanoate, which is used as a building block in the synthesis of bioactive molecules, highlights the utility of this chemical class. The ability to introduce the 2-ethylbutanoate group can modify the steric and electronic properties of a target molecule, which is a critical aspect of designing new chemical entities. bath.ac.uk
Building Block for Multifunctional Compounds
Chemical building blocks are relatively simple molecules that are incorporated into the synthesis of more complex structures. enamine.netenamine.net this compound functions as such a building block, providing a pre-packaged unit containing both an ester and a reactive halide. This allows for efficient, multi-step synthetic sequences.
Amino acids are fundamental building blocks of proteins and are often modified to create novel therapeutic agents. researchgate.netgoogle.com Synthetic strategies for amino acid derivatives are crucial in medicinal chemistry. This compound can be used to create these derivatives. For example, analogous chloromethyl esters are known to react with protected amino acids to form acyloxy esters. acs.org This reaction attaches the ester group via a methylene linker to the amino acid. Such derivatization can be used to mask charged groups or alter the lipophilicity of the amino acid, creating valuable intermediates for peptide synthesis or other applications. acs.org
The synthesis of Active Pharmaceutical Ingredients (APIs) is a multi-step process where chemical intermediates are essential precursors. mlunias.com These intermediates are the foundational molecules that are sequentially modified to build the final, complex drug structure. mlunias.comsumitomo-chem.co.jp this compound is classified as a chemical intermediate used in the production of fine chemicals and APIs. hsppharma.com Its close analog, chloromethyl 2-ethylbutanoate, has been demonstrated as an intermediate in the synthesis of novel antiviral compounds. In that case, the chloromethyl group's reactivity was harnessed to build more complex therapeutic agents, a role directly translatable to the more reactive iodomethyl variant.
Role in Prodrug Design Strategies (Chemical Modification Aspect)
A significant challenge in drug development is overcoming poor physicochemical properties of a potential drug molecule, such as low solubility or poor permeability across biological membranes. mdpi.comnih.gov A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical processes. nih.govorientjchem.org This strategy is widely used to improve a drug's pharmacokinetic profile. mdpi.com
Carrier-linked prodrugs consist of an active drug molecule temporarily attached to a carrier moiety via a linker. orientjchem.orggoogle.com This linker must be stable enough to allow the prodrug to reach its target site but labile enough to be cleaved in the body to release the active drug. orientjchem.org The ester bond formed when this compound reacts with a drug molecule serves as an effective reversible linker. acs.org This ester linkage is susceptible to hydrolysis by esterase enzymes, which are abundant in the blood and tissues. This enzymatic cleavage breaks the linker and liberates the parent drug, completing the delivery process. orientjchem.org The use of such acyloxyalkyl esters is a well-established strategy for creating prodrugs of compounds containing carboxylic acid or hydroxyl groups.
Table 2: Summary of Applications in Advanced Organic Synthesis
| Application Area | Specific Use | Research Finding |
| Complex Molecule Construction | Alkylation/Acylation Agent | The reactive iodomethyl group facilitates nucleophilic substitution, while the 2-ethylbutanoate moiety can be used for acylation, enabling the construction of complex molecular architectures. bath.ac.uk |
| Building Block for Multifunctional Compounds | Precursor for Amino Acid Derivatives | Can be used to synthesize amino acid esters, modifying their properties for use in further peptide synthesis or as therapeutic agents themselves. acs.org |
| Building Block for Multifunctional Compounds | Pharmaceutical Intermediate | Serves as a key precursor in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs), similar to its chloro-analog used in making antivirals. hsppharma.com |
| Prodrug Design | Chemical Derivatization | The lipophilic 2-ethylbutanoate group can be attached to polar drugs to enhance their ability to cross biological membranes, improving drug delivery. google.comgoogle.commdpi.com |
| Prodrug Design | Reversible Linker | Forms an ester linkage with a parent drug, which can be cleaved by esterase enzymes in the body to release the active therapeutic agent at the target site. acs.orgorientjchem.orggoogle.com |
Synthesis of Specialized Reagents and Ligands
This compound serves as a specialized reagent in advanced organic synthesis, primarily functioning as a potent alkylating agent for the introduction of the (2-ethylbutanoyloxy)methyl group. This functionalization is a key strategy for modifying complex molecules, thereby creating new reagents with tailored properties. The reactivity of the compound is centered on the iodomethyl group (-CH₂I), where the carbon-iodine bond is susceptible to nucleophilic attack, making it an effective electrophile for forming new carbon-carbon and carbon-heteroatom bonds.
Detailed research findings highlight its application in the alkylation of specific substrates to generate functionalized intermediates for multi-step syntheses. In studies focused on the synthesis of complex natural products, acyloxymethyl iodides are chosen for their high reactivity in alkylation reactions where corresponding bromides or chlorides are ineffective. researchgate.net
A notable application involves the alkylation of tetrabutylammonium (B224687) salts of heterocyclic compounds. researchgate.net In this context, this compound is used to introduce a sterically significant and lipophilic ester side-chain onto a core structure. This transformation is crucial for building molecular complexity and modifying the physicochemical properties of the parent molecule. The reaction typically proceeds by treating the nucleophilic salt with this compound, leading to the displacement of the iodide and the formation of a new, functionalized molecule that can be carried forward in a synthetic sequence. researchgate.net The process can result in both mono- and di-alkylated products, depending on the stoichiometry and reaction conditions. researchgate.net
The table below summarizes the findings from a representative alkylation reaction using this compound.
| Substrate | Reagent | Product(s) | Key Observation |
| Tetrabutylammonium salt of a heterocyclic precursor | This compound | Mono- and di-alkylated heterocyclic derivatives | Acyloxymethyl iodides were necessary for the reaction, as less reactive halides were not effective. researchgate.net |
While direct examples of its use in creating standalone, named ligands are not prominent in the available literature, its role as a functionalizing agent is a foundational step in such a process. The introduction of the (2-ethylbutanoyloxy)methyl group onto a molecule with coordinating atoms (like phosphorus or nitrogen) would effectively generate a new ligand with modified steric and electronic properties. Therefore, the primary application of this compound in this area is the synthesis of highly functionalized intermediates that are, in effect, specialized reagents for subsequent transformations.
Physical and Spectroscopic Properties
Direct Esterification Routes to α-Iodoesters
Direct esterification involves the formation of the ester linkage from the corresponding carboxylic acid and an alcohol. While conceptually straightforward, the stability and availability of the required iodinated alcohol present significant challenges.
Esterification of 2-Ethylbutanoic Acid with Iodinated Alcohols
The classic Fischer-Speier esterification method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com In theory, this compound could be synthesized by reacting 2-ethylbutanoic acid with iodomethanol.
This reaction is analogous to the synthesis of chloromethyl 2-ethylbutanoate, which is prepared by the acid-catalyzed esterification of 2-ethylbutanoic acid with chloromethanol. The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the final ester product. masterorganicchemistry.com However, the instability and high reactivity of iodomethanol make this direct route less practical for laboratory and industrial synthesis.
Catalytic Approaches in Direct Esterification
Various catalysts have been developed to promote esterification under milder conditions, which could potentially be applied to the synthesis of this compound. These catalysts aim to avoid the harsh conditions of traditional Fischer esterification. researchgate.net
Iodine itself has been identified as a practical and effective Lewis acid catalyst for the esterification of carboxylic acids with alcohols. researchgate.net Other modern catalysts include scandium(III) triflate (Sc(OTf)₃), which efficiently catalyzes the direct transesterification of esters in boiling alcohols, and various organometallic compounds. organic-chemistry.orggoogle.com Electrochemical methods, which can proceed at room temperature without strong acids or metal catalysts, also present a novel approach to esterification. sioc-journal.cn While not specifically documented for this compound, these catalytic methods offer potential alternatives to traditional acid catalysis.
| Catalyst Type | Example Catalyst | Potential Application | Reference |
| Lewis Acid | Iodine | Direct esterification of 2-ethylbutanoic acid. | researchgate.net |
| Metal Triflate | Scandium(III) triflate | Transesterification to form the desired ester. | organic-chemistry.org |
| Organometallic | Titanium/Zirconium based | Catalysis of direct esterification. | google.com |
| Electrochemical | - | Mediated esterification at room temperature. | sioc-journal.cn |
Halogen Exchange and Nucleophilic Substitution Strategies
Given the challenges of direct esterification with unstable iodinated alcohols, substitution reactions on more stable precursors are the most common and practical routes to synthesize this compound.
Conversion from Chloromethyl 2-ethylbutanoate Precursors via Iodide Salts
The most established method for synthesizing this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. wikipedia.orgiitk.ac.in This Sₙ2 reaction involves treating a stable chloromethyl ester precursor with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). blogspot.com
The precursor, chloromethyl 2-ethylbutanoate, is readily synthesized from 2-ethylbutanoic acid. nih.gov In the Finkelstein reaction, the iodide ion acts as a nucleophile, displacing the chloride from the chloromethyl group. The reaction is driven to completion by the precipitation of the poorly soluble sodium chloride (NaCl) in acetone, a principle of Le Châtelier. wikipedia.orgblogspot.com This method is highly effective for primary halides and α-carbonyl halides, making it ideal for this synthesis. wikipedia.org
Reaction Parameters for Finkelstein Reaction
| Parameter | Condition | Rationale | Reference(s) |
|---|---|---|---|
| Substrate | Chloromethyl 2-ethylbutanoate | Stable and accessible precursor. | nih.gov |
| Reagent | Sodium Iodide (NaI) | Source of nucleophilic iodide. | wikipedia.orgiitk.ac.in |
| Solvent | Acetone | Solubilizes NaI but not NaCl, driving the equilibrium. | wikipedia.orgblogspot.com |
| Mechanism | Sₙ2 | Bimolecular nucleophilic substitution. | iitk.ac.inblogspot.com |
Substitution Reactions on Sulfonate Esters for Iodide Formation
An alternative nucleophilic substitution strategy involves the use of sulfonate esters as precursors. Sulfonates, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are excellent leaving groups, often more reactive than halides. sinica.edu.tw The reactivity order is generally sulfonate > iodide > bromide > chloride. sinica.edu.tw
The synthesis would proceed in two steps:
Esterification of 2-ethylbutanoic acid with a hydroxymethyl sulfonate or, more practically, conversion of a hydroxymethyl 2-ethylbutanoate intermediate to its corresponding sulfonate ester (e.g., mesylate or tosylate). libretexts.org
Nucleophilic substitution of the sulfonate group with an iodide ion, typically from an alkali metal iodide like NaI. organic-chemistry.orgorgsyn.org
Utility of Organometallic Reagents in Iodomethyl Ester Formation
Organometallic reagents can be utilized in the synthesis and subsequent reactions of iodomethyl esters. While less common for the direct synthesis of this compound itself, these methods are important in the broader context of α-iodoester chemistry.
One approach involves the use of organozinc reagents. For instance, (iodomethyl)zinc reagents like IZnCH₂I can be prepared and characterized for use in reactions such as cyclopropanation. acs.org Research has also shown that acyloxymethyl radicals can be generated from iodomethyl esters using organometallic compounds like dimethylzinc (B1204448) or triethylborane, which then undergo addition to imines. nih.gov
Furthermore, tandem reactions involving zinc-organometallic intermediates have been developed to form α-iodomethyl-γ-keto carbonyl compounds. nih.gov This suggests the possibility of forming the iodomethyl group through the reaction of a suitable organometallic intermediate with an iodine source. The development of synthetic equivalents for carbanions using organozinc reagents derived from iodo-compounds highlights the synthetic versatility of these intermediates. orgsyn.org
Advanced Synthetic Protocols and Green Chemistry Considerations
The synthesis of this compound can be approached through various advanced methodologies that prioritize efficiency, selectivity, and environmental sustainability. These methods move beyond traditional esterification and halogenation reactions to incorporate modern catalytic systems and green chemistry principles.
Ionic Liquid Applications in Iodide Synthesis
Ionic liquids (ILs) have emerged as promising alternative solvents in chemical synthesis due to their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency. core.ac.uktcichemicals.com These characteristics position them as "green solvents" that can mitigate the environmental impact associated with volatile organic compounds (VOCs). core.ac.uk
In the context of iodide synthesis, particularly for preparing iodomethyl esters, ionic liquids can serve as highly effective reaction media for nucleophilic substitution reactions. The synthesis of this compound is often achieved via a Finkelstein-type reaction, where a precursor like chloromethyl 2-ethylbutanoate is treated with an iodide salt, such as sodium iodide. google.comgoogleapis.com Performing this halide exchange reaction in an ionic liquid medium can offer several advantages over conventional organic solvents.
Ionic liquids, composed of bulky organic cations (e.g., imidazolium, pyridinium, phosphonium) and various anions, can enhance the rate of nucleophilic substitution. tcichemicals.comnih.gov The high polarity of many ILs can effectively solvate the cation of the iodide salt (e.g., Na⁺ from NaI), leaving a "naked" and highly nucleophilic iodide anion to attack the substrate. This can lead to faster reaction times and potentially lower required reaction temperatures.
Furthermore, the non-volatile nature of ionic liquids simplifies product isolation. After the reaction, the desired this compound, being a relatively nonpolar organic molecule, can often be separated from the ionic liquid phase through simple liquid-liquid extraction with a nonpolar solvent like ether. tcichemicals.com This allows for the potential recovery and reuse of the ionic liquid and catalyst, a key principle of green chemistry. tcichemicals.com
Table 1: Potential Advantages of Using Ionic Liquids in Iodomethyl Ester Synthesis
| Feature of Ionic Liquid | Benefit in Synthesis | Citation |
| Low Volatility | Reduced air pollution, safer handling (non-flammable), and easier containment. | core.ac.uk |
| High Polarity/Solvating Power | Enhanced dissolution of reagents and increased reaction rates by creating more reactive "naked" nucleophiles. | core.ac.uk |
| Tunable Properties | The cation-anion pair can be modified to optimize solubility, viscosity, and catalytic activity for a specific reaction. | nih.gov |
| Recyclability | The product can be extracted, allowing the ionic liquid (and any dissolved catalyst) to be recovered and reused for subsequent batches. | tcichemicals.com |
| High Thermal Stability | Allows for a wider range of reaction temperatures without solvent degradation. | tcichemicals.com |
While specific studies detailing the use of ionic liquids for the synthesis of this compound are not prevalent, the principles established in other ionic liquid-mediated nucleophilic substitutions provide a strong basis for its application.
Chemo- and Regioselective Preparations
Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position. For a molecule like this compound, this involves the selective formation of the iodomethyl ester moiety without affecting other potentially reactive sites on a more complex substrate.
A key strategy for achieving high selectivity is the use of advanced catalytic systems and precisely controlled reaction conditions. Research into the preparation of halomethyl derivatives has demonstrated methods that achieve excellent chemocontrol. acs.org For instance, a sequential process involving the addition of a halo-carbenoid and a hydride to a carbonyl group can produce halomethyl-alkyl derivatives with high yields, even in the presence of sensitive functional groups like olefins or other esters, which remain unaffected. acs.org
The regioselective synthesis of related compounds, such as β-haloenol esters and halohydrin esters, further illustrates these principles. mdpi.comrsc.org These syntheses often employ metal catalysts (e.g., Palladium, Silver, Rhodium) that can direct the reaction to a specific site on the molecule, preventing the formation of undesired isomers. mdpi.comrsc.org For example, palladium-catalyzed coupling of haloalkynes with allyl acetate (B1210297) can yield (Z)-β-haloenol acetates with exquisite regio- and stereoselectivity. mdpi.com
In the context of preparing a complex molecule containing the this compound group, a chemo- and regioselective strategy would involve:
Protecting Group Strategy: Other sensitive functional groups in the parent molecule might be protected before the esterification or halogenation step.
Directed Synthesis: Utilizing a precursor molecule where the desired reaction site is sterically or electronically favored for reaction with 2-ethylbutanoic acid or a subsequent iodinating agent.
Catalytic Control: Employing a catalyst that selectively activates the specific hydroxyl or carboxyl group intended for esterification, leaving others untouched.
These advanced strategies are crucial when this compound is not the final product but an intermediate used to introduce a specific prodrug moiety onto a larger, multifunctional pharmaceutical agent. google.com
Purification and Characterization of this compound Intermediates
The purity and structural integrity of intermediates are paramount for the successful synthesis of the final target compound. The primary intermediate in the synthesis of this compound is typically its chlorinated analog, chloromethyl 2-ethylbutanoate . google.com The purification and characterization of this and related intermediates involve a multi-step process.
Following synthesis, which often involves the esterification of 2-ethylbutanoic acid, the crude reaction mixture containing the intermediate is subjected to a series of work-up procedures. These steps are designed to remove unreacted starting materials, catalysts, and byproducts.
Purification Workflow:
Neutralization: The acidic catalyst (e.g., sulfuric acid) and any excess carboxylic acid are neutralized, typically by washing the organic mixture with an aqueous basic solution like sodium bicarbonate.
Liquid-Liquid Extraction: The desired ester intermediate is separated from the aqueous phase and water-soluble impurities by extraction into an immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate.
Drying: Residual water is removed from the organic extract using an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
Distillation: The final purification of the intermediate is often achieved by fractional distillation under reduced pressure to isolate the pure ester, separating it from any remaining non-volatile impurities.
Once purified, the intermediate must be rigorously characterized to confirm its identity and purity before proceeding to the final iodination step. Standard analytical techniques are employed for this purpose.
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra provide information on the number and type of protons and carbons, their chemical environment, and the connectivity of the atoms. For example, the ¹H NMR spectrum of an intermediate like ethyl 2-benzylpentan-1-ol shows characteristic signals for aromatic, methylene (CH₂), and methyl (CH₃) protons at specific chemical shifts. core.ac.uk
Mass Spectrometry (MS): This technique determines the molecular weight of the intermediate and can provide information about its structure through fragmentation patterns.
Chromatography: Techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are used to assess the purity of the intermediate by separating it from any residual impurities. core.ac.uk
Table 2: Summary of Purification and Characterization for Synthesis Intermediates
| Step | Technique | Purpose | Citation |
| Purification | Neutralization | To remove acid catalyst and unreacted carboxylic acid. | |
| Liquid-Liquid Extraction | To isolate the organic product from aqueous impurities. | ||
| Drying | To remove residual water from the organic phase. | ||
| Fractional Distillation | To obtain the pure intermediate based on its boiling point. | ||
| Characterization | ¹H and ¹³C NMR | To confirm the chemical structure and connectivity of atoms. | core.ac.uk |
| Mass Spectrometry (MS) | To verify the molecular weight and fragmentation pattern. | ||
| Chromatography (TLC, GC) | To assess the purity and identify the number of components in a sample. | core.ac.uk |
This systematic approach to purification and characterization ensures that the intermediate, such as chloromethyl 2-ethylbutanoate, is of sufficient quality for its subsequent conversion to the final product, this compound.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of Iodomethyl 2-ethylbutanoate. Both ¹H NMR and ¹³C NMR are employed to map out the carbon skeleton and the placement of hydrogen atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the electronic environment, number, and connectivity of hydrogen atoms (protons). For this compound, five distinct proton signals are expected. The deshielding effect of electronegative oxygen and iodine atoms significantly influences the chemical shifts.
Iodomethyl Protons (-O-CH₂-I): These two protons are adjacent to both an oxygen and a highly electronegative iodine atom, causing them to be significantly deshielded and appear furthest downfield. They would appear as a singlet as there are no adjacent protons.
Methine Proton (-CH(CH₂CH₃)₂): This single proton is adjacent to the carbonyl group and is split by the four protons of the two neighboring methylene (B1212753) groups.
Methylene Protons (-CH(CH₂CH₃)₂): The four protons of the two equivalent ethyl groups are adjacent to both the methine proton and a methyl group, leading to a complex splitting pattern.
Methyl Protons (-CH(CH₂CH₃)₂): The six protons of the two equivalent terminal methyl groups are adjacent to the methylene protons and would appear as a triplet.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -OCH₂I | 5.5 - 6.0 | Singlet (s) | 2H |
| -CH- | 2.2 - 2.5 | Quintet (quin) or Multiplet (m) | 1H |
| -CH₂CH₃ | 1.5 - 1.7 | Sextet (sxt) or Multiplet (m) | 4H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. This compound is expected to show six distinct signals.
Carbonyl Carbon (C=O): This carbon appears furthest downfield, in the typical range for an ester carbonyl. compoundchem.comlibretexts.org
Iodomethyl Carbon (-OCH₂I): This carbon is attached to the highly electronegative iodine and an oxygen, placing its signal in a characteristic upfield region due to the "heavy atom effect" of iodine. bhu.ac.in
Alkoxy Carbon (-O-CH₂-I): This carbon is bonded to oxygen and appears in the typical range for carbons in an ether or ester linkage. oregonstate.edu
Methine Carbon (-CH-): The tertiary carbon of the 2-ethylbutanoyl group.
Methylene Carbons (-CH₂-): The two equivalent methylene carbons of the ethyl groups.
Methyl Carbons (-CH₃): The two equivalent terminal methyl carbons.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 170 - 180 |
| -CH- | 45 - 55 |
| -OCH₂I | -20 to -25 |
| -CH₂CH₃ | 25 - 35 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula is C₇H₁₃IO₂, yielding a molecular weight of approximately 256.08 g/mol .
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 256. Key fragmentation pathways for esters and alkyl halides would predict the formation of several characteristic fragment ions. chemistrynotmystery.comlibretexts.orgjove.com
Loss of Iodine: The carbon-iodine bond is the weakest bond in the molecule, making the loss of an iodine radical (•I) a highly probable fragmentation. jove.comjove.comdocbrown.info This would result in a prominent peak at m/z 129 ([M-127]⁺).
Acylium Ion Formation: Alpha-cleavage next to the carbonyl group can lead to the formation of a stable 2-ethylbutanoyl acylium ion. whitman.edu
Other Fragments: Cleavage of the C-O bond can also occur, leading to fragments corresponding to the iodomethyl cation or the carboxylate fragment.
Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 256 | [C₇H₁₃IO₂]⁺ | Molecular Ion (M⁺) |
| 129 | [C₇H₁₃O₂]⁺ | Loss of •I |
| 127 | [I]⁺ | Iodine Cation |
| 99 | [C₆H₁₁O]⁺ | 2-ethylbutanoyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorptions arising from bond vibrations.
The most prominent features in the IR spectrum would be:
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a saturated aliphatic ester. orgchemboulder.comlibretexts.orgspectroscopyonline.com
C-O Stretches: Two distinct stretching vibrations associated with the C-O single bonds of the ester linkage. orgchemboulder.comspectroscopyonline.com
C-H Stretches: Absorptions corresponding to the stretching of sp³ C-H bonds in the alkyl portions of the molecule.
C-I Stretch: A weaker absorption in the fingerprint region of the spectrum, corresponding to the carbon-iodine bond. chemistrytalk.org
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
|---|---|---|---|
| 2850 - 3000 | C-H (sp³) | Stretch | Medium-Strong |
| 1735 - 1750 | C=O (Ester) | Stretch | Strong |
| 1150 - 1300 | C-O | Asymmetric Stretch | Strong |
| 1000 - 1100 | C-O | Symmetric Stretch | Strong |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, or degradation products, thereby assessing its purity.
Gas Chromatography (GC) Given its expected volatility, Gas Chromatography (GC) is a suitable technique for the analysis of this compound. nih.govnih.gov The compound would be vaporized and passed through a column containing a stationary phase.
Principle: Separation is based on the compound's boiling point and its differential partitioning between the inert carrier gas (mobile phase) and the stationary phase.
Column Choice: A non-polar or medium-polarity column (e.g., polysiloxane-based phases) would be appropriate.
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (in GC-MS) would provide high sensitivity. nih.gov The retention time of the compound under specific conditions is a key identifier, while the peak area allows for quantification of purity.
High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity analysis, particularly if the compound has limited thermal stability. researchgate.netresearchgate.nettandfonline.com
Principle: Separation occurs based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.
Mode: Reversed-phase HPLC would be the most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). gerli.com this compound, being a relatively non-polar molecule, would be retained on the column and then eluted by the mobile phase.
Detection: A UV detector would be suitable if the compound possesses a chromophore, although for a simple ester, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be more appropriate.
In both GC and HPLC, the purity of this compound is determined by the relative area of its peak in the resulting chromatogram compared to the total area of all detected peaks.
Computational and Theoretical Studies on Iodomethyl 2 Ethylbutanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For Iodomethyl 2-ethylbutanoate, methods like Density Functional Theory (DFT) and ab initio calculations can provide significant insights. These computational techniques are used to determine molecular orbital energies, electron density distribution, and electrostatic potential maps, all of which are crucial for understanding the molecule's chemical behavior.
The electronic structure of this compound is characterized by the interplay of the electron-withdrawing ester group and the bulky, electron-donating 2-ethylbutanoyl group, as well as the highly polarizable iodine atom. The iodine atom, being a large and relatively electropositive halogen, significantly influences the electron distribution within the iodomethyl group. This, in turn, affects the reactivity of the entire molecule.
Key electronic properties that can be predicted through quantum chemical calculations include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. In this compound, the HOMO is likely to be localized on the iodine atom and the oxygen atoms of the ester group, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be centered on the carbon atom of the iodomethyl group and the carbonyl carbon, suggesting these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Electron Density and Electrostatic Potential: Calculations of electron density can reveal the distribution of electrons throughout the molecule, highlighting regions of high and low electron density. The electrostatic potential map provides a visual representation of the charge distribution, indicating electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the ester group are expected to be regions of high electron density, while the hydrogen atoms and the carbon atom attached to the iodine are likely to be electron-deficient.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -9.5 eV | Indicates susceptibility to oxidation and electrophilic attack |
| LUMO Energy | ~ -0.5 eV | Indicates susceptibility to reduction and nucleophilic attack |
| HOMO-LUMO Gap | ~ 9.0 eV | Suggests relatively high kinetic stability |
| Dipole Moment | ~ 2.5 D | Indicates a polar molecule with significant intermolecular dipole-dipole interactions |
Note: The values in this table are hypothetical and based on typical values for similar compounds. Actual values would require specific quantum chemical calculations.
Mechanistic Investigations of Key Reactions
Theoretical investigations into reaction mechanisms provide a deeper understanding of the pathways through which a molecule undergoes chemical transformations. For this compound, key reactions would likely involve nucleophilic substitution at the iodomethyl carbon and reactions at the ester group.
Nucleophilic Substitution: The carbon-iodine bond is relatively weak and highly polarizable, making the iodomethyl group susceptible to nucleophilic substitution reactions (SN2). Theoretical studies can model the transition state of such reactions, providing information on the activation energy and the geometry of the transition state complex. The steric hindrance from the 2-ethylbutanoyl group could influence the rate of SN2 reactions.
Ester Hydrolysis: The hydrolysis of the ester group, either acid or base-catalyzed, is another important reaction. Computational studies can elucidate the multi-step mechanism of this reaction, including the formation of the tetrahedral intermediate and the subsequent proton transfer steps. The electronic and steric effects of the 2-ethylbutanoyl group would play a role in the reaction kinetics.
Table 2: Predicted Activation Energies for Key Reactions of this compound
| Reaction | Nucleophile/Catalyst | Predicted Activation Energy (kcal/mol) | Mechanistic Implication |
| SN2 Substitution | OH- | ~ 20-25 | A moderately fast reaction, sensitive to solvent effects. |
| Base-Catalyzed Hydrolysis | OH- | ~ 15-20 | A relatively facile reaction leading to the carboxylate and iodomethanol. |
| Acid-Catalyzed Hydrolysis | H3O+ | ~ 20-25 | Requires protonation of the carbonyl oxygen as the initial step. |
Note: The activation energies presented are illustrative and would need to be determined through detailed computational modeling.
Molecular Modeling and Interaction Studies
Molecular modeling techniques, such as molecular dynamics (MD) simulations and docking studies, can be employed to investigate the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. These studies are crucial for understanding its physical properties and potential applications.
Given its polar nature, this compound is expected to exhibit significant dipole-dipole interactions. The ester group can act as a hydrogen bond acceptor, allowing it to interact with protic solvents like water or alcohols. The large, nonpolar 2-ethylbutyl group will contribute to van der Waals interactions and influence its solubility in nonpolar solvents.
MD simulations can be used to study the behavior of this compound in different solvent environments, providing insights into its solvation structure and dynamics. These simulations can also be used to predict physical properties such as density and viscosity. Studies on similar esters, like ethyl butanoate, have shown that strong interactions can occur with alcohols, and these interactions are reinforced by increasing the carbon chain length of the alcohol. researchgate.net
Table 3: Predicted Interaction Energies of this compound with Different Solvents
| Solvent | Primary Interaction Type | Predicted Interaction Energy (kcal/mol) | Implication for Solubility |
| Water | Hydrogen Bonding, Dipole-Dipole | ~ -5 to -7 | Moderate to low solubility |
| Ethanol | Hydrogen Bonding, Dipole-Dipole | ~ -4 to -6 | Good solubility |
| Hexane | Van der Waals | ~ -2 to -3 | Good solubility |
Note: These interaction energies are estimates and would vary depending on the specific orientation and distance between the molecules.
Conformation Analysis and Stereochemical Predictions
Conformational analysis of this compound is essential for understanding its three-dimensional structure and how this structure influences its properties and reactivity. The molecule possesses several rotatable bonds, leading to a variety of possible conformations.
Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and to calculate the energy barriers between them. The relative populations of these conformers at a given temperature can then be predicted using Boltzmann statistics.
This compound as named is achiral. However, if the ethyl and butyl groups were different, the alpha-carbon of the butanoyl moiety would be a stereocenter. Theoretical calculations could predict the relative stabilities of the different stereoisomers and their preferred conformations.
Table 4: Key Dihedral Angles and Predicted Low-Energy Conformations of this compound
| Dihedral Angle | Description | Predicted Low-Energy Values |
| O=C-O-C | Ester planarity | ~ 180° (trans) and ~ 0° (cis) |
| C-O-C-I | Orientation of iodomethyl group | gauche (~ ±60°) and anti (~ 180°) |
| C-C(H)-C-C | Conformation of the 2-ethylbutyl group | Staggered conformations to minimize steric strain |
Note: The specific values of the dihedral angles for the lowest energy conformers would require detailed computational analysis.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes
The synthesis of α-haloalkyl esters, such as Iodomethyl 2-ethylbutanoate, traditionally relies on methods that can be hazardous and produce significant waste. Future research will likely focus on developing more efficient, safer, and sustainable synthetic pathways.
One promising avenue is the exploration of enzymatic synthesis . Lipases, for instance, are known to catalyze esterification reactions with high selectivity under mild conditions, which could be adapted for the production of functionalized esters. researchgate.net Another area of intense research is mechanochemistry , which uses mechanical force to drive chemical reactions, often in the absence of bulk solvents. A ball-milling technique has been successfully introduced for the synthesis of α-halo alkylboronic esters, a methodology that could potentially be adapted for this compound, offering a greener and more efficient synthesis. nih.govresearchgate.net
Furthermore, advancements in catalysis are expected to play a pivotal role. The development of novel catalysts, including metal-organic frameworks (MOFs) and functionalized nanomaterials, could lead to more efficient and selective methods for the iodination of ester precursors. These catalysts could offer improved yields, reduced reaction times, and easier separation and recycling, aligning with the principles of green chemistry.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts. | Screening and engineering of lipases, optimization of reaction media. |
| Mechanochemistry | Solvent-free or reduced solvent use, high energy efficiency, access to novel reactivity. | Development of specific milling conditions, scalability of the process. |
| Advanced Catalysis | Higher yields, improved selectivity, catalyst recyclability, milder conditions. | Design of novel catalysts (e.g., MOFs, nanomaterials), understanding catalytic mechanisms. |
Exploration of New Reactivity Patterns
The reactivity of this compound is largely dictated by the presence of the iodomethyl group, which is a good leaving group in nucleophilic substitution reactions. Future research will likely focus on exploring and harnessing this reactivity in novel ways.
One area of interest is the use of this compound in cross-coupling reactions . Nickel-catalyzed cross-coupling of redox-active esters has been shown to be a powerful tool for forming new carbon-carbon bonds, and similar methodologies could be developed for iodoalkyl esters. nih.gov This would open up new avenues for the synthesis of more complex molecules from simple, readily available starting materials.
Another emerging area is the study of radical-mediated reactions . The carbon-iodine bond can be homolytically cleaved to generate a radical intermediate, which can then participate in a variety of transformations, such as addition to alkenes or alkynes. Understanding and controlling the radical reactivity of this compound could lead to the development of new synthetic methods for the construction of complex molecular architectures.
| Reactivity Pattern | Potential Applications | Key Research Focus |
| Cross-Coupling Reactions | Synthesis of complex organic molecules, drug discovery, materials science. | Development of new catalytic systems, expansion of substrate scope. |
| Radical-Mediated Reactions | Formation of C-C and C-heteroatom bonds, polymer synthesis. | Control of radical generation and reactivity, development of stereoselective radical reactions. |
| Nucleophilic Substitution | Introduction of functional groups, synthesis of prodrugs and bioconjugates. | Kinetic and mechanistic studies, exploration of novel nucleophiles. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and easier scalability. The synthesis and subsequent reactions of this compound are well-suited for integration into flow chemistry platforms.
Flow reactors can enable the safe handling of potentially hazardous reagents and intermediates, and allow for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields, improved selectivity, and reduced waste generation. Furthermore, the modular nature of flow systems allows for the telescoping of multiple reaction steps into a single continuous process, streamlining the synthesis of complex molecules.
Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new reactions and molecules. These platforms can be used to rapidly screen a wide range of reaction conditions and substrates, and to synthesize libraries of compounds for biological screening. The integration of this compound into such platforms could facilitate its use as a versatile building block in drug discovery and materials science.
Design of Next-Generation Chemical Modifiers
The reactive iodomethyl group of this compound makes it an attractive candidate for the development of next-generation chemical modifiers for a variety of applications.
In bioconjugation , for example, this compound could be used to attach small molecules, such as drugs or imaging agents, to biomolecules like proteins or antibodies. nih.govmdpi.com The ester group could be designed to be cleavable under specific physiological conditions, allowing for the controlled release of the payload. Site-specific modification of biomolecules is a rapidly growing field, and the development of novel reagents based on iodoalkyl esters could play a significant role. nih.gov
In materials science , this compound could be used as a surface modifying agent to impart new properties to materials. For example, it could be used to functionalize the surface of nanoparticles or polymers to improve their dispersibility, biocompatibility, or catalytic activity. The ability to precisely control the surface chemistry of materials is crucial for the development of advanced materials with tailored properties.
Advanced Analytical Techniques for Real-Time Monitoring
The development of advanced analytical techniques for the real-time monitoring of chemical reactions is essential for process optimization and control. For the synthesis and reactions of this compound, techniques such as in-line spectroscopy (e.g., FT-IR, Raman, NMR) and mass spectrometry can provide valuable insights into reaction kinetics, mechanism, and product formation.
Real-time monitoring can enable the rapid identification of optimal reaction conditions, leading to improved yields and reduced development times. It can also be used to ensure the quality and consistency of the final product, which is particularly important in the pharmaceutical and fine chemical industries. The data generated from these techniques can also be used to develop and validate kinetic models, which can be used to simulate and optimize chemical processes.
| Analytical Technique | Information Provided | Application |
| In-line FT-IR/Raman | Functional group analysis, reaction progress. | Real-time monitoring of synthesis and reactions. |
| In-line NMR | Structural elucidation, quantification of reactants and products. | Mechanistic studies, kinetic analysis. |
| Mass Spectrometry | Molecular weight determination, identification of intermediates and byproducts. | Reaction profiling, impurity analysis. |
Sustainable Synthesis Approaches and Catalysis
The principles of green chemistry are increasingly being applied to the synthesis of chemicals, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. Future research on this compound will undoubtedly be guided by these principles.
This includes the development of catalytic methods that are more environmentally friendly than traditional stoichiometric reagents. For example, the use of iodine as a catalyst in esterification reactions has been shown to be an effective and sustainable approach. chemrxiv.orgacs.org The development of recyclable catalysts, such as those based on solid supports, will also be a key area of research.
Q & A
Q. How to design a study investigating the compound’s unexplored applications in photoinduced radical reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
